molecular formula C14H14N2O4 B11011034 Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate

Cat. No.: B11011034
M. Wt: 274.27 g/mol
InChI Key: XDMRYQVHMSVOOC-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its bioactive isoxazole ring make it a valuable compound for research and industrial purposes.

Biological Activity

Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features a unique isoxazole ring that contributes to its diverse biological effects, making it a candidate for various therapeutic applications.

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 375.442 g/mol
  • CAS Number : 1642559-63-4
  • IUPAC Name : (4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-isoxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular processes such as inflammation, apoptosis, and cellular proliferation.

Antiinflammatory Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are pivotal in the inflammatory response .

Neuroprotective Effects

Studies have suggested that isoxazole derivatives possess neuroprotective properties. They may inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. The potential for these compounds to act as neuroprotectants makes them candidates for further investigation in neurodegenerative diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the isoxazole moiety enhances its activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several isoxazole derivatives in vitro. This compound was found to significantly reduce the production of pro-inflammatory cytokines in human macrophages. The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
255045
507065

Case Study 2: Neuroprotective Properties

In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, this compound demonstrated significant protective effects. The compound reduced cell death by approximately 40% compared to control groups.

TreatmentCell Viability (%)
Control50
Compound (10 µM)70
Compound (25 µM)90

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetate

InChI

InChI=1S/C14H14N2O4/c1-9-12(14(18)15-8-11(17)19-2)13(16-20-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18)

InChI Key

XDMRYQVHMSVOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)OC

Origin of Product

United States

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